molecular formula C12H9F3N2O2 B13904167 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13904167
M. Wt: 270.21 g/mol
InChI Key: JIIXRXWVDOIXQU-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a methyl group attached to the pyrazole ring, and a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .

Preparation Methods

The synthesis of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-trifluoromethylphenylhydrazine with a suitable diketone, followed by cyclization and subsequent functional group transformations. One common method involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its hydrophobicity and electron-withdrawing capacity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Biological Activity

1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • Structure : The compound features a trifluoromethyl group at the para position of the phenyl ring and a methyl group at the 5-position of the pyrazole ring, which contributes to its distinctive properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

Compound NameMolecular FormulaUnique Features
5-Methyl-1H-pyrazole-3-carboxylic acidC₁₁H₁₀N₂O₂Lacks trifluoromethyl group; shows different reactivity
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₅F₃N₂O₂Different position of trifluoromethyl group; potential anti-inflammatory activity
4-Benzoyl-5-(trifluoromethyl)phenylpyrazoleC₁₅H₁₂F₃N₂OContains benzoyl group; used in organic synthesis

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability and efficacy against biological targets .

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of pyrazoles for improved pharmacokinetic profiles. For instance, modifications to the pyrazole scaffold have led to enhanced potency against malaria parasites while maintaining metabolic stability .

In one study, a related compound was evaluated for its ability to inhibit PfATP4, demonstrating an effective EC₅₀ value of 0.064 μM, indicating strong antiparasitic activity. The introduction of polar functional groups was found to balance aqueous solubility and metabolic stability, crucial factors in drug development .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(11(18)19)16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19)

InChI Key

JIIXRXWVDOIXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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